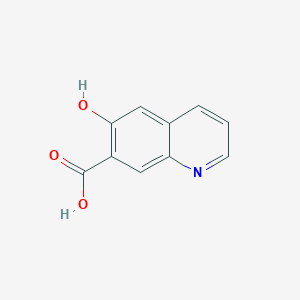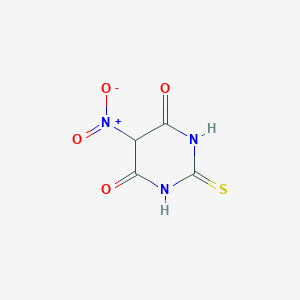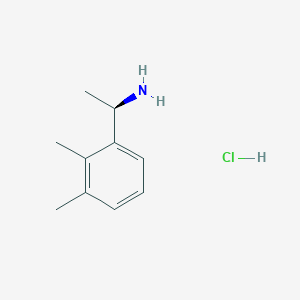
(R)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chiral center, making it an enantiomerically pure substance. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,3-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group of 2,3-dimethylbenzaldehyde is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms the chiral amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride.
Industrial Production Methods: In an industrial setting, the production of ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2,3-dimethylbenzaldehyde and ®-1-phenylethylamine are used.
Continuous Flow Reactors: The reductive amination is carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using crystallization or recrystallization techniques to obtain high-purity ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a ligand or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling or metabolic pathways.
Comparaison Avec Des Composés Similaires
(S)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(2,3-Dimethylphenyl)ethanamine: The non-chiral form of the compound.
1-(2,3-Dimethylphenyl)ethanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness: ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties and biological activities that are distinct from its enantiomer and other related compounds.
Propriétés
Numéro CAS |
1032036-48-8 |
|---|---|
Formule moléculaire |
C10H16ClN |
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
(1R)-1-(2,3-dimethylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-7-5-4-6-10(8(7)2)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 |
Clé InChI |
BFURECMKBWRQJL-SBSPUUFOSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)[C@@H](C)N)C.Cl |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)




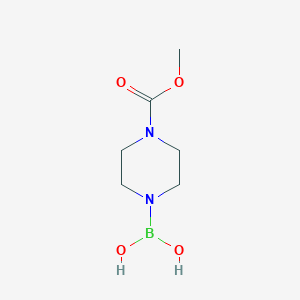
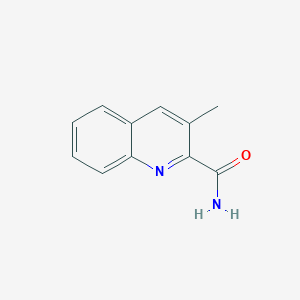
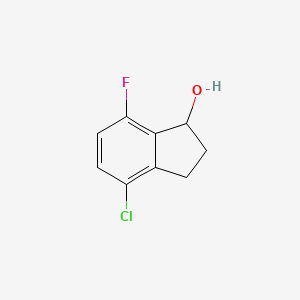
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
